Spectroscopic Characterization of Phenyl(4-(trifluoromethoxy)phenyl)methanamine: A Predictive and Methodological Guide
Spectroscopic Characterization of Phenyl(4-(trifluoromethoxy)phenyl)methanamine: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic signature of Phenyl(4-(trifluoromethoxy)phenyl)methanamine (CAS 710936-39-3). In the absence of publicly available experimental spectra for this specific molecule, this document serves as a robust predictive framework for researchers, scientists, and professionals in drug development. By leveraging established spectroscopic principles and drawing comparisons with structurally analogous compounds, we will detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines the fundamental experimental protocols for acquiring such spectra, ensuring a self-validating system for future empirical studies.
Introduction
Phenyl(4-(trifluoromethoxy)phenyl)methanamine is a diarylmethane amine derivative. The diarylmethane scaffold is of significant interest in medicinal chemistry, often associated with a range of biological activities. The introduction of a trifluoromethoxy (-OCF₃) group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding interactions. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, providing unequivocal proof of a molecule's identity, purity, and structure.
This guide will provide an in-depth predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of Phenyl(4-(trifluoromethoxy)phenyl)methanamine. Each section will begin with a detailed experimental methodology, followed by a thorough interpretation of the predicted spectral data, supported by data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol: ¹H and ¹³C NMR
A standard protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra would be as follows:
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Sample Preparation: Approximately 5-10 mg of Phenyl(4-(trifluoromethoxy)phenyl)methanamine is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical to avoid obscuring signals from the analyte.
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Internal Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
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Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.
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Acquisition Parameters:
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¹H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (typically 0-12 ppm), and a relaxation delay to allow for full magnetization recovery between pulses.
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¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A wider spectral width (0-200 ppm) is necessary to cover the range of carbon chemical shifts.
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NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of Phenyl(4-(trifluoromethoxy)phenyl)methanamine in CDCl₃ is expected to exhibit the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.40 - 7.20 | multiplet | 5H | Phenyl-H | Unsubstituted phenyl rings typically show complex multiplets in this region. |
| ~ 7.35 | doublet | 2H | Ar-H (ortho to CH) | Aromatic protons on the substituted ring, ortho to the methanamine bridge. |
| ~ 7.15 | doublet | 2H | Ar-H (ortho to OCF₃) | Aromatic protons ortho to the electron-withdrawing trifluoromethoxy group, expected to be downfield. |
| ~ 5.10 | singlet | 1H | CH (methine) | The benzylic proton is a singlet and is expected to be significantly downfield due to deshielding by two aromatic rings. |
| ~ 1.80 | broad singlet | 2H | NH₂ | The chemical shift of amine protons can vary and they often appear as a broad signal. This signal will disappear upon D₂O exchange. |
Predicted ¹³C NMR Spectrum
The predicted proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 148 | Ar-C (C-OCF₃) | The carbon attached to the electronegative oxygen will be significantly downfield. |
| ~ 143 | Ar-C (ipso-phenyl) | The ipso-carbon of the unsubstituted phenyl ring. |
| ~ 140 | Ar-C (ipso-substituted phenyl) | The ipso-carbon of the trifluoromethoxy-substituted phenyl ring. |
| ~ 129 | Ar-CH (phenyl) | Aromatic carbons of the unsubstituted phenyl ring. |
| ~ 128 | Ar-CH (ortho to CH) | Aromatic carbons on the substituted ring, ortho to the methanamine bridge. |
| ~ 121 | Ar-CH (ortho to OCF₃) | Aromatic carbons ortho to the trifluoromethoxy group. |
| ~ 121 (quartet) | CF₃ | The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. |
| ~ 58 | CH (methine) | The benzylic carbon, deshielded by the two aromatic rings and the nitrogen atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
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Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
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Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. The sample is then brought into contact with the crystal, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.
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Spectral Range: The spectrum is typically scanned from 4000 to 400 cm⁻¹.
IR Experimental Workflow
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Predicted IR Spectrum
The IR spectrum of Phenyl(4-(trifluoromethoxy)phenyl)methanamine is predicted to display the following characteristic absorption bands:
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400 - 3300 | Medium, sharp (doublet) | N-H stretch (primary amine) | Primary amines typically show two N-H stretching bands in this region. |
| 3100 - 3000 | Medium to weak | Aromatic C-H stretch | Characteristic of C-H bonds on the phenyl rings. |
| ~ 1600, 1500, 1450 | Medium to strong | Aromatic C=C stretch | These bands are characteristic of the aromatic ring skeletal vibrations. |
| 1250 - 1050 | Strong | C-O stretch (aryl ether) & C-F stretch | The C-O stretch of the trifluoromethoxy group and the C-F stretches are expected to be strong and may overlap in this region. |
| ~ 1160 | Strong | C-F stretch (CF₃) | The symmetric and asymmetric stretching of the C-F bonds in the trifluoromethyl group results in strong absorptions. |
| ~ 830 | Strong | C-H out-of-plane bend | Characteristic of a 1,4-disubstituted (para) aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Electrospray Ionization (ESI)-MS
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Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
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Instrumentation: The analysis is performed on a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
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Ionization: The sample solution is introduced into the ESI source, where it is nebulized and ionized, typically in positive ion mode to form the protonated molecule [M+H]⁺.
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Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Tandem MS (MS/MS): For structural elucidation, the [M+H]⁺ ion can be selected and fragmented to produce a characteristic fragmentation pattern.
MS Experimental Workflow
Caption: Workflow for ESI-Mass Spectrometry analysis.
Predicted Mass Spectrum
The molecular formula of Phenyl(4-(trifluoromethoxy)phenyl)methanamine is C₁₄H₁₂F₃NO. The predicted mass spectral data are as follows:
| Predicted m/z | Ion | Rationale |
| 268.09 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in the ESI mass spectrum. |
| 251.08 | [M-NH₂]⁺ | Loss of the amino group is a common fragmentation pathway for primary amines. |
| 183.05 | [M-C₆H₅]⁺ | Cleavage of the bond between the methine carbon and the unsubstituted phenyl ring. |
| 167.04 | [C₇H₄F₃O]⁺ | Fragment corresponding to the trifluoromethoxyphenyl cation. |
| 77.04 | [C₆H₅]⁺ | The phenyl cation. |
Conclusion
This guide provides a detailed predictive framework for the spectroscopic characterization of Phenyl(4-(trifluoromethoxy)phenyl)methanamine. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for researchers working with this compound or similar diarylmethane amine derivatives. While these predictions are based on sound chemical principles and data from analogous structures, they should be confirmed by empirical data once it becomes available. The methodologies described herein provide a clear path for such validation.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
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Royal Society of Chemistry. (2021). Supporting Information for Chemical Science. Retrieved from [Link]
